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2-(Aminomethyl)-4-iodonaphthalene

Cat. No.: B11841355
M. Wt: 283.11 g/mol
InChI Key: RDYVFSRQOORVAC-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis and Material Science

Naphthalene, with its chemical formula C₁₀H₈, consists of two fused benzene (B151609) rings. wikipedia.orgalfa-chemistry.com This simple polycyclic aromatic hydrocarbon is a white, crystalline solid and serves as a crucial starting material in the chemical industry. wikipedia.orgencyclopedia.com Historically extracted from coal tar since the early 1820s, naphthalene's molecular structure was determined by Michael Faraday in 1826 and its fused-ring structure was proposed by Emil Erlenmeyer in 1866. wikipedia.orgwikipedia.orgnewworldencyclopedia.org

The versatility of the naphthalene core lies in its ability to be functionalized, meaning atoms or groups of atoms can be attached to its skeleton, leading to a diverse range of chemical properties and applications. lifechemicals.comijpsjournal.com These derivatives are integral to the synthesis of numerous organic compounds, including dyes, resins, and pharmaceuticals. encyclopedia.comekb.eg For instance, the production of phthalic anhydride, a precursor for plastics and paints, is a major industrial application of naphthalene. wikipedia.org

In material science, naphthalene-based structures are investigated for their potential in creating novel materials with specific electronic and photophysical properties. bohrium.comnih.gov Aromatic diimides, including those derived from naphthalene, are key components in the development of polymers and optoelectronic materials. nih.gov The planar nature and electron-rich system of the naphthalene scaffold make it an ideal candidate for constructing complex molecular architectures with tailored functions. bohrium.com

Role of Aminomethyl and Halogen Substituents in Directing Chemical Functionality

The introduction of functional groups, such as aminomethyl and halogen substituents, onto the naphthalene backbone dramatically influences the molecule's reactivity and potential applications. These groups act as "directors," guiding further chemical modifications and imparting specific properties to the parent molecule.

The aminomethyl group (-CH₂NH₂) is a key functional group that can introduce basicity and nucleophilicity to the naphthalene system. The presence of the amino group can also be a precursor for the synthesis of more complex nitrogen-containing heterocycles. In the context of medicinal chemistry, the aminomethyl moiety can be crucial for biological activity, as seen in various pharmacologically active compounds. chemicalbook.com

Halogen substituents , such as iodine, are highly significant in organic synthesis. tutorchase.com The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution and elimination reactions. tutorchase.com This reactivity is harnessed in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The presence of an iodine atom on the naphthalene ring, as in 2-(Aminomethyl)-4-iodonaphthalene, provides a reactive handle for further molecular elaboration, allowing for the construction of more complex and functionally diverse molecules. acs.org The position of the halogen also directs the regioselectivity of these coupling reactions. researchgate.net

Historical Context and Evolution of Naphthalene Functionalization Strategies

The journey of naphthalene functionalization began with early electrophilic substitution reactions. researchgate.net However, controlling the position of the incoming substituent (regioselectivity) on the naphthalene ring proved to be a significant challenge. researchgate.net Over the decades, synthetic chemists have developed a vast toolbox of reactions to achieve more precise and efficient functionalization.

The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of functionalized aromatic compounds, including naphthalenes. researchgate.net These methods allow for the selective formation of bonds at specific positions on the naphthalene core, often under mild reaction conditions. nih.gov More recently, C-H activation has emerged as a powerful strategy, enabling the direct functionalization of carbon-hydrogen bonds, which were traditionally considered unreactive. researchgate.net This approach offers a more atom-economical and efficient route to constructing complex naphthalene derivatives. researchgate.net The development of these advanced synthetic methods continues to expand the possibilities for creating novel naphthalene-based molecules with tailored properties for a wide range of applications.

Chemical Data of this compound

PropertyValue
CAS Number 1261806-16-9 chemenu.com
Molecular Formula C₁₁H₁₀IN chemenu.com
Molecular Weight 283.11 g/mol chemenu.com
IUPAC Name (4-iodonaphthalen-2-yl)methanamine chemenu.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10IN B11841355 2-(Aminomethyl)-4-iodonaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

(4-iodonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10IN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2

InChI Key

RDYVFSRQOORVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2I)CN

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 Aminomethyl 4 Iodonaphthalene

Reaction Pathways of Aminomethyl Groups on Naphthalene (B1677914)

The aminomethyl group attached to the naphthalene ring at the 2-position exhibits a rich and varied reactivity profile, primarily centered around the nucleophilic character of the nitrogen atom.

Nucleophilic Reactivity of the Amino Moiety

The primary amino group in 2-(aminomethyl)-4-iodonaphthalene is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. masterorganicchemistry.comlibretexts.org Its nucleophilicity is a key factor in a variety of chemical transformations. The reactivity of this amine is influenced by several factors, including its basicity and the steric environment. masterorganicchemistry.com Generally, primary amines are strong nucleophiles, capable of attacking a wide range of electrophilic centers. libretexts.org

The nucleophilicity of the amino group can be modulated by the reaction conditions. In its neutral form, the amine is a good nucleophile. However, under acidic conditions, protonation of the amine to form an ammonium (B1175870) salt significantly diminishes its nucleophilicity.

Intramolecular Rearrangements and Cyclizations

The presence of both a nucleophilic amino group and an electrophilic carbon (via the iodo substituent) in the same molecule opens up possibilities for intramolecular reactions, leading to the formation of new heterocyclic rings. While specific studies on the intramolecular cyclization of this compound are limited, analogous reactions provide valuable mechanistic insights.

One of the most powerful methods for constructing cyclic structures is the intramolecular Heck reaction . wikipedia.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene within the same molecule. wikipedia.org For this compound, if the amino group is first acylated with a moiety containing a double bond, an intramolecular Heck reaction can be envisioned. The general mechanism proceeds through oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, and finally, β-hydride elimination to regenerate the double bond and the catalyst. wikipedia.orgwikipedia.org The regioselectivity of the cyclization (exo vs. endo) is often governed by steric factors. princeton.edu

Another relevant intramolecular cyclization is the Pictet-Spengler reaction , which is a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgnumberanalytics.com Although this compound is not a β-arylethylamine, a modified Pictet-Spengler type reaction could be designed. For instance, conversion of the aminomethyl group to a suitable β-naphthylethylamine derivative would create a substrate for this powerful ring-forming reaction, leading to tetrahydroisoquinoline-like structures. wikipedia.orgjk-sci.com The reaction is typically acid-catalyzed and proceeds through the formation of an electrophilic iminium ion that is attacked by the electron-rich naphthalene ring. wikipedia.org

Intramolecular Cyclization General Reactants Key Mechanistic Steps Potential Product Type from this compound derivative
Intramolecular Heck ReactionN-alkenyl aryl halideOxidative addition, migratory insertion, β-hydride eliminationFused nitrogen-containing polycycles
Pictet-Spengler Reactionβ-arylethylamine, aldehyde/ketoneIminium ion formation, electrophilic aromatic substitutionTetrahydrobenzo[f]isoquinolines

Influence of Substituent Effects on Amine Reactivity and Selectivity

The reactivity and selectivity of the amino group are influenced by the electronic properties of the naphthalene ring and the iodo substituent. The naphthalene system itself can modulate reactivity compared to a simple benzene (B151609) ring. researchgate.net The iodo group, being an electron-withdrawing group through its inductive effect, can slightly decrease the basicity and nucleophilicity of the amino group. However, this effect is transmitted through several bonds and is generally modest.

Conversely, the aminomethyl group is an activating group for electrophilic substitution on the naphthalene ring, although this is less relevant for the reactions of the amine itself. The interplay of these electronic effects can be subtle and can influence the rates and outcomes of reactions involving the amino group. researchgate.net For instance, in reactions where the naphthalene ring participates, such as the Pictet-Spengler reaction, the electron-rich nature of the naphthalene system facilitates the cyclization.

Reactivity of the Iodide Moiety on the Naphthalene Ring

The iodine atom at the 4-position of the naphthalene ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by its ability to act as a leaving group in substitution reactions and to participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a halide on an aromatic ring by a nucleophile. diva-portal.orgmasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the aminomethyl group is electron-donating, and there are no other strong electron-withdrawing groups on the ring. Therefore, direct SNAr at the 4-position is generally considered to be unfavorable under standard conditions. diva-portal.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. diva-portal.orgnih.gov The high energy barrier for the formation of the Meisenheimer complex in the absence of activating groups makes this pathway less likely for this compound.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) in Naphthalene Chemistry

The iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond towards oxidative addition to palladium(0) is a key feature. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide. libretexts.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.orgnih.gov This reaction is highly versatile for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups at the 4-position of the naphthalene ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism is believed to involve a palladium cycle similar to the Suzuki coupling and a copper cycle that facilitates the formation of a copper acetylide intermediate. libretexts.orgyoutube.com This method is highly efficient for the synthesis of aryl-alkynes.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism, as described earlier, involves oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org This reaction is a powerful tool for the vinylation of the naphthalene ring at the 4-position.

Cross-Coupling Reaction Coupling Partner Catalyst System Typical Product
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., R-B(OH)₂)Pd catalyst, Base4-Aryl/Alkyl/Alkenyl/Alkynyl-2-(aminomethyl)naphthalene
Sonogashira CouplingTerminal Alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Base4-(Alkynyl)-2-(aminomethyl)naphthalene
Heck ReactionAlkene (e.g., CH₂=CHR)Pd catalyst, Base4-(Alkenyl)-2-(aminomethyl)naphthalene

No Mechanistic Studies Found for this compound Reactions

Despite a thorough review of scientific literature, no specific research detailing the mechanistic investigations of reactions involving this compound could be identified. Consequently, information regarding its participation in radical reactions, halogen-atom transfer processes, the interplay of its aminomethyl and iodide functionalities, and associated stereochemical outcomes is not available in the public domain.

The requested article structure, focusing on:

Interplay of Aminomethyl and Iodide Functionalities in Reaction Mechanisms

Stereochemical Considerations and Asymmetric Induction in Reactions

cannot be populated with scientifically accurate and verifiable information due to the absence of published studies on this specific compound.

While the individual functionalities, the aminomethyl group and the aryl iodide, are well-known to participate in a variety of chemical transformations, the specific behavior of these groups within the this compound framework has not been the subject of published mechanistic inquiry. General principles of radical chemistry, halogen-atom transfer, and the reactivity of amino and iodo groups on aromatic systems exist, but extrapolating this information to provide a detailed and accurate analysis of this particular molecule would be speculative and not based on direct research findings.

Further research into the synthesis and reactivity of this compound is required before a comprehensive understanding of its reaction mechanisms can be established and reported. Without such foundational studies, any discussion on the topics outlined would be conjectural.

Spectroscopic and Analytical Characterization Techniques for Functionalized Naphthalenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structure of 2-(Aminomethyl)-4-iodonaphthalene can be thoroughly mapped using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while spin-spin coupling provides information on adjacent nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons.

Aromatic Region (approx. 7.0–8.5 ppm): The naphthalene (B1677914) ring has six protons. The electron-withdrawing iodine atom and the electron-donating aminomethyl group significantly influence their chemical shifts. researchgate.net The H-1 proton, being ortho to the aminomethyl group, and the H-3 proton, flanked by both substituents, are expected to be clearly distinguished. The H-5 proton is often the most downfield signal due to the peri effect of the iodine at C-4. The remaining protons (H-6, H-7, H-8) will appear as a complex multiplet system.

Methylene Protons (-CH₂-) (approx. 3.8–4.2 ppm): These protons are adjacent to the electron-withdrawing naphthalene ring and the nitrogen atom, resulting in a downfield shift. They are expected to appear as a singlet, assuming no coupling to the amine protons due to rapid exchange.

Amine Protons (-NH₂) (approx. 1.5–3.0 ppm): The chemical shift of the primary amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show coupling to the adjacent methylene protons. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons (approx. 110–140 ppm): The naphthalene ring has ten carbons. Two are quaternary carbons directly attached to the substituents (C-2 and C-4), and two are bridgehead quaternary carbons (C-4a and C-8a). The remaining six are protonated aromatic carbons. The carbon bearing the iodine (C-4) is expected to have a significantly upfield chemical shift (approx. 90-100 ppm) due to the heavy atom effect. The carbon attached to the aminomethyl group (C-2) will also be shifted. researchgate.net

Methylene Carbon (-CH₂-) (approx. 45–55 ppm): This carbon is attached to the aromatic ring and the nitrogen atom, placing its signal in a characteristic region. libretexts.org

The following table summarizes the predicted chemical shifts for this compound.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
AtomTechniquePredicted Chemical Shift (ppm)Expected Multiplicity & Coupling (J)
Aromatic Protons¹H NMR7.0 - 8.5Multiplets, Doublets (J ≈ 7-9 Hz)
-CH₂-¹H NMR3.8 - 4.2Singlet
-NH₂¹H NMR1.5 - 3.0 (variable)Broad Singlet
Aromatic C-H¹³C NMR120 - 135N/A
Aromatic Quaternary C¹³C NMR130 - 140N/A
C-I¹³C NMR90 - 100N/A
-CH₂-¹³C NMR45 - 55N/A

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connectivity of the protons on each of the naphthalene rings, confirming their relative positions (e.g., establishing the H-5, H-6, H-7, H-8 spin system). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton. sdsu.edu For example, it would connect the methylene proton signal to the methylene carbon signal.

The methylene (-CH₂) protons to the C-1, C-2, and C-3 carbons of the naphthalene ring, confirming the position of the aminomethyl substituent.

The H-3 proton to the C-2, C-4, and C-4a carbons, confirming its position between the two substituents.

The H-5 proton to the C-4 and C-4a carbons, confirming its proximity to the iodine-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This can help to confirm stereochemistry and spatial arrangements. For this molecule, a NOESY spectrum could show a correlation between the methylene protons and the H-1 and/or H-3 protons, confirming their spatial proximity on the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would display characteristic bands corresponding to its distinct functional groups.

N-H Stretching: Primary amines show two distinct N-H stretching bands in the IR spectrum, typically between 3300 and 3500 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes.

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). openstax.org

Aliphatic C-H Stretching: The methylene (-CH₂-) group will exhibit symmetric and asymmetric stretching vibrations in the region of 2850–2960 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) typically appears as a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The stretching vibrations of the naphthalene ring system give rise to a series of characteristic sharp absorptions between 1450 and 1600 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibration for an aromatic-CH₂-N bond is expected in the 1020–1250 cm⁻¹ region.

C-I Stretching: The carbon-iodine bond vibration is expected to appear at low frequencies, typically in the 500–600 cm⁻¹ range in the far-IR and Raman spectra.

Table 2. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H Stretch (asymmetric & symmetric)-NH₂3300 - 3500Medium, Sharp (two bands)
Aromatic C-H StretchAr-H3030 - 3100Medium to Weak
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium
N-H Bend (Scissoring)-NH₂1580 - 1650Medium to Strong
Aromatic C=C StretchNaphthalene Ring1450 - 1600Medium to Strong, Sharp
C-N StretchAr-C-N1020 - 1250Medium to Weak
C-I StretchAr-I500 - 600Strong (Raman)

Infrared spectroscopy is particularly sensitive to intermolecular interactions like hydrogen bonding. cdnsciencepub.com The primary amine group (-NH₂) in this compound can act as both a hydrogen bond donor and acceptor.

In a concentrated sample (liquid or solid state), the N-H stretching bands are expected to be broadened and shifted to lower wavenumbers (e.g., 3250-3400 cm⁻¹) compared to a dilute solution in a non-polar solvent. libretexts.org This shift is a direct result of the weakening of the N-H bond due to its participation in hydrogen bonding. By comparing spectra taken at different concentrations or in different solvents, the extent and nature of these intermolecular interactions can be investigated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. whitman.edu

For this compound (C₁₁H₁₀IN), the exact molecular weight is 282.99 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 283.

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely include: wikipedia.org

Benzylic Cleavage: The most favorable cleavage is often the loss of the aminomethyl group's components. The cleavage of the C-C bond between the naphthalene ring and the methylene group is a classic benzylic cleavage. This would result in the loss of a ·CH₂NH₂ radical (mass 30) to form a highly stable iodonaphthylmethyl cation, although the charge might also reside on the amine-containing fragment. A more common fragmentation for benzylamines is the loss of an H atom from the methylene group, followed by the loss of ammonia (NH₃), or direct alpha-cleavage leading to the loss of the amino group. nih.gov

Loss of an H atom: A peak at M-1 (m/z 282) is common for primary amines, resulting from the loss of a hydrogen atom from the amine group to form a stable iminium cation. nih.gov

Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical (·I, mass 127), resulting in a fragment ion at m/z 156 ([C₁₁H₁₀N]⁺).

Loss of HCN: Subsequent fragmentation of the naphthalene ring system, particularly after the loss of iodine, can lead to the elimination of neutral molecules like HCN (mass 27) from the amine-containing fragment. researchgate.net

Table 3. Predicted Key Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IonProposed Neutral Loss
283[C₁₁H₁₀IN]⁺Molecular Ion (M⁺)
282[C₁₁H₉IN]⁺·H
253[C₁₀H₆I]⁺·CH₂NH₂
156[C₁₁H₁₀N]⁺·I
129[C₁₀H₉]⁺·I, HCN
127[I]⁺[C₁₁H₁₀N]·

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. researchgate.net Recent developments in HR-ToF-CIMS (High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry) enable the direct detection of complex organic compounds with high sensitivity and minimal fragmentation. copernicus.org

For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₀IN. The theoretically calculated exact mass is compared against the experimentally measured mass to validate the compound's identity.

IsotopeAtomic Mass (Da)CountTotal Mass (Da)
¹²C12.00000011132.000000
¹H1.0078251010.07825
¹²⁷I126.9044731126.904473
¹⁴N14.003074114.003074
Theoretical Monoisotopic Mass 282.98580

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides critical information for structural confirmation by elucidating the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound, selected after initial ionization, is subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum.

The fragmentation pattern is a unique fingerprint of the molecule's structure. Studies on the naphthalene radical cation show that its primary dissociation pathways involve the loss of H and C₂H₂. researchgate.net For substituted naphthalenes, fragmentation is heavily influenced by the nature and position of the functional groups. nih.govstanford.edu In the case of this compound, characteristic fragmentation would likely involve:

Cleavage of the C-I bond: Loss of an iodine radical (•I) is a common pathway for iodoaromatics.

Cleavage of the aminomethyl group: Fragmentation can occur via loss of the aminomethyl radical (•CH₂NH₂) or through rearrangement and loss of ammonia (NH₃).

Ring fragmentation: Cleavage of the naphthalene core itself.

This technique is crucial for distinguishing between isomers, which would have identical HRMS data but different fragmentation patterns. stanford.edu A proposed fragmentation pathway helps in the comprehensive characterization of the molecule. nih.gov

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment Ion (m/z)
283.99 [M+H]⁺Loss of IodineI157.09
283.99 [M+H]⁺Loss of AmmoniaNH₃266.97
283.99 [M+H]⁺Loss of Aminomethyl radicalCH₂NH₂253.97
157.09 [M-I]⁺Loss of HCNHCN130.07

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the material's solid-state properties.

Single-Crystal X-ray Diffraction Analysis

When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of its molecular structure. mdpi.com The technique involves irradiating a crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. mdpi.com This analysis yields the electron density map of the molecule, from which atomic positions can be determined with high precision.

For a functionalized naphthalene derivative, SC-XRD analysis would provide key structural parameters. iucr.org This includes the planarity of the naphthalene ring system, the precise bond lengths of C-C, C-I, and C-N bonds, and the torsion angles describing the orientation of the aminomethyl substituent relative to the aromatic ring. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonding (from the -NH₂ group), π-π stacking between naphthalene rings, and other noncovalent interactions. chemrxiv.orgrsc.org

ParameterDescriptionTypical/Expected Value
Crystal SystemThe crystal lattice system (e.g., monoclinic, orthorhombic).e.g., Monoclinic mdpi.com
Space GroupThe symmetry group of the crystal.e.g., P2₁/c mdpi.com
C-C (aromatic) Bond LengthThe distance between adjacent carbon atoms in the naphthalene ring.1.36 - 1.42 Å
C-I Bond LengthThe distance between the naphthalene carbon and the iodine atom.~2.10 Å
C-N Bond LengthThe distance between the methyl carbon and the nitrogen atom.~1.47 Å
Dihedral AnglesAngles describing the twist of substituents relative to the ring.Variable
Intermolecular InteractionsNon-covalent forces like hydrogen bonds or π-stacking.H-bonding, C-H···π interactions iucr.org

Powder X-ray Diffraction for Polymorphism Studies

Crystal polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. rigaku.com These different forms, or polymorphs, can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying and characterizing polymorphs in a bulk sample. rigaku.comsemanticscholar.org

In PXRD, a powdered sample containing numerous small crystallites in random orientations is irradiated with X-rays. The resulting diffraction pattern is a plot of scattered intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. rsc.org By comparing the PXRD pattern of a new batch of this compound with known patterns, one can identify the polymorphic form, detect impurities, or discover new, previously unobserved crystal phases. nih.gov Polymorph screening, often involving crystallization from various solvents or under different thermal conditions, is crucial for understanding and controlling the solid-state properties of functional materials. semanticscholar.org

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules, particularly those containing aromatic systems and other chromophores. These methods provide insights into electronic transitions and can be used to study molecular aromaticity and environment. nih.gov

Analysis of Electronic Transitions and Aromaticity Probes

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals (electronic transitions). ufg.br The naphthalene core is an excellent chromophore, exhibiting strong π→π* transitions. The absorption spectrum of unsubstituted naphthalene shows intense bands below 230 nm and a series of weaker, structured bands between 250 and 300 nm. libretexts.org

The introduction of substituents significantly alters the electronic structure and, consequently, the absorption spectrum. The aminomethyl group (-CH₂NH₂) acts as an auxochrome, an electron-donating group that can interact with the π-system of the naphthalene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap. As a result, a bathochromic (red) shift to longer wavelengths is expected for the π→π* transitions. researchgate.net The iodine atom can also influence the spectrum through a combination of inductive and resonance effects, as well as the "heavy-atom effect," which can facilitate otherwise forbidden transitions.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. warwick.ac.uk Many naphthalene derivatives are highly fluorescent due to their rigid, conjugated structure, which provides a high quantum yield and excellent photostability. nih.gov Following excitation to a higher electronic state, the molecule relaxes to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground state. unito.it This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The excitation spectrum of a pure compound generally mirrors its absorption spectrum. unito.it The fluorescence properties are highly sensitive to the molecular environment, making these compounds useful as probes.

Spectroscopic ParameterDescriptionExpected Observation for this compound
λmax (Absorption)Wavelength of maximum UV-Vis absorbance.Shifted to >230 nm and >280 nm compared to naphthalene due to auxochromic effects. libretexts.orgresearchgate.net
ε (Molar Absorptivity)A measure of how strongly the molecule absorbs light at λmax.High values (10³-10⁵ M⁻¹cm⁻¹) typical for π→π* transitions.
λem (Emission)Wavelength of maximum fluorescence emission.Longer wavelength than the longest-wavelength λmax (Stokes shift).
Quantum Yield (ΦF)The efficiency of the fluorescence process (photons emitted / photons absorbed).Potentially high, characteristic of rigid aromatic systems. nih.gov

Excimer Formation and Photophysical Properties

Functionalized naphthalenes, including compounds like this compound, exhibit distinct photophysical properties rooted in the electronic structure of the naphthalene core. The naphthalene moiety is a well-known fluorophore, and its emission characteristics are sensitive to the local environment and molecular conformation. researchgate.net A key photophysical phenomenon observed in systems with multiple naphthalene units is the formation of an excimer, which is a short-lived dimeric species formed between an excited-state fluorophore and a ground-state partner of the same species. researchgate.net

Excimer formation is characterized by the appearance of a broad, structureless, and red-shifted emission band in the fluorescence spectrum, at the expense of the structured monomer emission. researchgate.net This process is highly dependent on the proximity and parallel orientation of the two naphthalene rings, typically requiring an inter-ring distance of around 3-4 Å. In molecules where two naphthyl groups are linked, this can occur intramolecularly if the linker allows the chromophores to adopt a sandwich-like conformation. researchgate.net The formation can be either dynamic, occurring after excitation of a pre-existing ground-state monomer, or static, arising from the excitation of pre-associated ground-state dimers. researchgate.net

The photophysical properties of naphthalene derivatives can be significantly influenced by their substituents and the surrounding medium. For example, the introduction of different functional groups can tune the electronic states and, consequently, the absorption and emission wavelengths. researchgate.net In a study of a naphthalene-appended dinuclear iron-oxo complex, biphasic emission was observed, with one component attributed to the normal S1-S0 fluorescence of naphthalene and a shorter-lived component assigned to a singlet excimer that forms between two naphthylacetate groups. nih.gov The formation of the excimer was mediated by the structural constraints of the molecule's core. nih.gov Similarly, a conjugated naphthalene derivative was shown to exhibit both a monomer emission at 420 nm and a strong excimer emission at 582 nm in the presence of Sn(2+), with the process converting from dynamic to static at higher concentrations of the ion. nih.gov

The study of these properties is crucial for understanding the molecular interactions and dynamics of functionalized naphthalenes, which is relevant for their application as fluorescent probes and sensors. researchgate.netresearchgate.net

Table 1: Example Photophysical Data for Naphthalene Derivatives
Compound TypeEmission TypeEmission Maximum (λem)Fluorescence Lifetime (τ)Solvent/ConditionsReference
Naphthalene-appended diiron complexMonomer~335 nm47 ± 1 nsDeoxygenated CH3CN nih.gov
Naphthalene-appended diiron complexExcimerBroad, low-energy shoulder4.6 ± 1 nsDeoxygenated CH3CN nih.gov
Conjugated naphthalene derivativeMonomer420 nmNot specifiedAcetonitrile with Sn(2+) nih.gov
Conjugated naphthalene derivativeExcimer582 nmNot specifiedAcetonitrile with Sn(2+) nih.gov
2-AminonaphthaleneMonomerNot specifiedNot specifiedAcetonitrile photochemcad.com

Theoretical and Computational Chemistry Studies of 2 Aminomethyl 4 Iodonaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and reactivity indices. For 2-(aminomethyl)-4-iodonaphthalene, DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure accurate results. icm.edu.plresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. icm.edu.pl This process minimizes the energy of the molecule to find its equilibrium conformation. For this compound, the primary degrees of freedom are the torsional angles associated with the aminomethyl group (-CH₂NH₂).

Conformational analysis involves exploring the potential energy surface by rotating the bonds of the side chain to identify different stable conformers and the energy barriers between them. researchgate.netbiomedres.us The rotation around the Naphthalene-C and C-N bonds of the aminomethyl substituent gives rise to various spatial arrangements. The most stable conformer is determined by a balance of steric hindrance and potential intramolecular interactions. DFT calculations can precisely map this landscape, identifying local and global energy minima. researchgate.net

The optimized geometry provides key structural parameters. Based on studies of similar naphthalene (B1677914) derivatives, the bond lengths and angles can be predicted. icm.edu.pl The presence of the bulky iodine atom and the aminomethyl group can induce slight distortions in the planarity of the naphthalene ring.

ParameterPredicted Value (Å or °)Description
C-I Bond Length~2.10 ÅThe length of the covalent bond between the naphthalene ring carbon and the iodine atom.
C-C (Aromatic)~1.37 - 1.42 ÅThe range of bond lengths within the naphthalene ring system.
C-C (Side Chain)~1.51 ÅThe bond length between the naphthalene ring and the methylene (B1212753) carbon of the aminomethyl group.
C-N Bond Length~1.47 ÅThe bond length in the aminomethyl group.
Naphthalene Ring Dihedrals< 1°Dihedral angles within the naphthalene core, indicating near-planarity.
C-C-N-H Torsional AngleVariableThis angle defines the conformation of the amino group and is a key parameter in conformational analysis.

Note: These values are illustrative and based on DFT calculations for analogous molecular structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals.

The electron-donating aminomethyl group is expected to raise the energy of the HOMO, while the electron-withdrawing iodine atom would lower the energy of the LUMO. The HOMO is likely localized on the naphthalene ring and the amino group, reflecting the primary sites for nucleophilic attack. The LUMO is anticipated to be distributed across the aromatic system, influenced by the iodine substituent.

ParameterPredicted Energy (eV)Significance
HOMO Energy~ -5.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy~ -1.0 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)~ 4.5 eVReflects the chemical reactivity and kinetic stability of the molecule. icm.edu.pl

Note: These energy values are illustrative, based on TD-DFT calculations on similar aromatic compounds. icm.edu.pl

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, a potential reaction for study would be the acylation of the primary amine. DFT could be used to model the reaction pathway, calculating the activation energy required to reach the transition state. This analysis provides quantitative insights into the reaction kinetics. The geometry of the transition state reveals the specific atomic arrangement during the bond-forming/bond-breaking process, offering a deeper understanding of the reaction mechanism.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.gov

The behavior of a molecule is significantly influenced by its solvent environment. MD simulations are ideal for studying solvation effects by explicitly modeling the interactions between the solute (2-aminomethyl-4-iodonaphthalene) and surrounding solvent molecules. nih.govarxiv.org

In an aqueous environment, the polar aminomethyl group would form hydrogen bonds with water molecules, creating a structured solvation shell. Conversely, the large iodonaphthalene moiety is hydrophobic and would interact unfavorably with water, influencing the local water structure. nih.gov MD simulations can quantify these interactions, calculating properties like the radial distribution function to show the probability of finding solvent molecules at a certain distance from different parts of the solute.

Molecules with both aromatic and interactive functional groups can undergo self-assembly to form larger, ordered supramolecular structures. nih.govosti.gov For this compound, several interactions could drive such a process:

π-π Stacking: The flat, electron-rich naphthalene rings can stack on top of each other.

Hydrogen Bonding: The aminomethyl groups can act as both hydrogen bond donors and acceptors, forming networks between molecules.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with a nucleophilic site on an adjacent molecule. Studies have shown that iodination can significantly amplify self-assembly processes. nih.gov

MD simulations can be used to investigate the potential for self-assembly. By simulating a system with multiple solute molecules, it is possible to observe their aggregation and the formation of stable nanostructures. These simulations provide insights into the driving forces behind the assembly and the structure of the resulting supramolecular materials. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or property-based descriptors of a molecule with its macroscopic properties. While specific QSPR models developed exclusively for this compound are not prevalent in existing literature, the principles have been widely applied to related classes of compounds, such as naphthalene derivatives and other persistent organic pollutants. nih.govnih.govnih.gov

These models are built upon molecular descriptors, which are numerical representations of a molecule's chemical information. Descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical. For halogenated naphthalenes like chloronaphthalenes, quantum-chemical descriptors calculated using methods like Density Functional Theory (DFT) have proven effective. nih.gov For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set has been identified as an optimal method for calculating descriptors for these congeners. nih.gov

The primary goal of a QSPR study is to create a statistically robust equation that can predict a specific property. Common statistical methods used to develop these relationships include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. nih.govaljest.net Such models have been successfully developed to predict a range of physicochemical properties for compounds like polybrominated diphenyl ethers and chloronaphthalenes, including water solubility (logS), octanol-water partition coefficient (logP), and adsorption coefficients for environmental matrices like carbon nanotubes. nih.govnih.govrsc.org

For example, a QSPR study on all 75 chloronaphthalene congeners successfully predicted their water solubility, finding that the solvent-accessible volume was a key factor. nih.gov The insights from these models are crucial for assessing the environmental fate and transport of halogenated aromatic compounds. The descriptors identified in such studies often relate to molecular size, shape, and electronic properties like electrostatic potential, which are fundamental to intermolecular interactions. nih.govrsc.org

Predicted PropertyRelevant Molecular DescriptorsSignificance and ApplicationExample QSPR Finding
Water Solubility (logS)Solvent-Accessible Volume, Molecular Volume, Electrostatic PotentialPredicts the extent to which the compound will dissolve in water, affecting its environmental distribution.For chloronaphthalenes, solubility was found to be primarily determined by the solvent-accessible volume. nih.gov
Adsorption to Carbon NanotubesNumber of Aromatic Rings, Polar Groups, Molecular HydrophobicityDetermines the compound's tendency to bind to sorbents, which is relevant for remediation technologies.Adsorption is enhanced by π-π interactions, hydrophobicity, and the presence of polar functional groups. rsc.org
Octanol-Water Partition Coefficient (logP)Molecular Volume, Surface Area, Polarity IndicesIndicates the lipophilicity of a compound, which is crucial for predicting its bioaccumulation potential.QSPR models for various organic compounds show a strong correlation between logP and descriptors related to molecular size and polarity. aljest.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic features of molecules. researchgate.netyoutube.com These predictions are invaluable for structure elucidation, allowing for the assignment of experimental spectra and providing a deeper understanding of the molecule's geometric and electronic structure.

NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. youtube.com The Gauge-Including Atomic Orbital (GIAO) method is a standard approach, often used in conjunction with DFT functionals like B3LYP or M06-2X and appropriate basis sets. researchgate.netcomp-gag.org For accurate predictions, calculations must account for the molecule's conformational flexibility and the solvent environment, often simulated using implicit solvent models.

For naphthalene derivatives, DFT calculations have been successfully used to assign ¹H and ¹³C NMR spectra. researchgate.netmdpi.com Studies on substituted naphthalene-1,4-diones show that the M06-2X functional with a large basis set provides chemical shift values that are in good agreement with experimental data. researchgate.net The accuracy of these predictions is typically within 2 ppm for ¹³C and 0.1 ppm for ¹H, which is sufficient to distinguish between isomers or confirm structural assignments. youtube.com The steric and electronic effects of substituents, such as the aminomethyl and iodo groups in this compound, significantly influence the chemical shifts of the aromatic protons and carbons, a phenomenon that can be precisely modeled. nih.gov

NucleusTypical Predicted Chemical Shift Range (ppm)Controlling FactorsComputational Method Example
Aromatic Protons (¹H)7.0 - 8.5Electron-donating/withdrawing effects of substituents, ring currents, steric hindrance.GIAO-DFT (B3LYP/6-31G(d))
Methylene Protons (-CH₂-, ¹H)3.5 - 4.5Proximity to the aromatic ring and the amino group.GIAO-DFT (B3LYP/6-31G(d))
Amino Protons (-NH₂, ¹H)1.5 - 3.0Hydrogen bonding, solvent effects, exchange rate.GIAO-DFT with explicit solvent models
Aromatic Carbons (¹³C)120 - 140Substituent effects (iodine, aminomethyl), π-electron density.GIAO-DFT (M06-2X/6-311++G(d,p)) researchgate.net
Carbon-Iodo (C-I, ¹³C)~95 - 105Heavy atom effect of iodine causes a significant upfield shift.GIAO-DFT (M06-2X/6-311++G(d,p))

Vibrational Frequencies

Theoretical vibrational spectroscopy is used to calculate the frequencies of a molecule's normal modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These calculations are typically performed at the DFT level of theory, which provides a good balance between accuracy and computational cost. nih.gov The process involves optimizing the molecular geometry to find a stable energy minimum and then calculating the second derivatives of the energy with respect to atomic positions.

The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are commonly scaled using empirical scaling factors to improve agreement with experimental data. researchgate.net For a molecule like this compound, computational analysis can predict characteristic frequencies for the N-H stretches of the amino group, the various C-H and C-C stretches of the naphthalene ring, and the C-I stretching vibration.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)Description of Motion
N-H Stretch (asymmetric & symmetric)3400 - 3550Stretching of the two N-H bonds in the amino group.
Aromatic C-H Stretch3050 - 3150Stretching of the C-H bonds on the naphthalene ring.
Aliphatic C-H Stretch2850 - 3000Stretching of the C-H bonds in the methylene (-CH₂-) group.
N-H Bend (scissoring)1580 - 1650Bending motion of the H-N-H angle.
Aromatic C=C Stretch1400 - 1600Stretching of the carbon-carbon bonds within the aromatic ring system.
C-N Stretch1000 - 1250Stretching of the carbon-nitrogen single bond.
C-I Stretch500 - 600Stretching of the carbon-iodine bond.

Advanced Applications in Organic Synthesis and Chemical Biology

Role as Building Blocks in Multicomponent Reactions and Diversity-Oriented Synthesis

The dual functionality of 2-(Aminomethyl)-4-iodonaphthalene makes it an exceptional candidate for sophisticated synthetic strategies aimed at rapidly generating molecular complexity. These strategies include multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS).

Multicomponent Reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single step, incorporating all or most of the atoms from the reactants. tcichemicals.comorganic-chemistry.org This approach is highly valued for its efficiency, atom economy, and ability to produce complex molecules from simple precursors. slideshare.net The primary amine of this compound can readily participate in classic MCRs. For instance, in an Ugi or Passerini reaction, the amine can combine with an aldehyde, an isocyanide, and a carboxylic acid (in the Ugi reaction) to create peptide-like scaffolds bearing the bulky and functionalizable iodonaphthalene moiety. organic-chemistry.orgslideshare.net

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse small molecules, which is crucial for screening and identifying new drug candidates. nih.gov this compound is an ideal starting block for DOS. The amine and iodo groups can be seen as orthogonal chemical handles. The amine allows for the construction of a variety of structures through amidation or participation in cyclization reactions, while the iodo group is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). By systematically varying the reaction partners at these two sites, a large and diverse library of naphthalene-based compounds can be generated from a single, common intermediate. nih.gov

Table 1: Potential Multicomponent and Diversity-Oriented Reactions Utilizing this compound

Reaction TypeReactants with this compoundResulting ScaffoldKey Feature
Ugi 4-Component ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acylamino-carboxamideRapid generation of peptidomimetic diversity.
Biginelli ReactionAldehyde, β-KetoesterDihydropyrimidinoneFormation of a key heterocyclic core for medicinal chemistry.
Sequential DOS1. Acyl Chloride (Amine) 2. Boronic Acid (Iodo group, Suzuki Coupling)N-Acyl, 4-Aryl-2-(aminomethyl)naphthaleneOrthogonal functionalization leading to high diversity.
Sequential DOS1. Alkyne (Iodo group, Sonogashira Coupling) 2. Electrophile (Amine)4-Alkynyl, 2-(substituted aminomethyl)naphthaleneBuilds complexity on both ends of the molecule.

Precursors for Complex Naphthalene-Based Scaffolds

The inherent reactivity of this compound facilitates its use as a foundational element for synthesizing more elaborate molecular architectures, including polycyclic aromatic compounds and novel heterocyclic systems.

Synthesis of Polycyclic Aromatic Compounds and Fused Systems

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings, which are of great interest for materials science and as potential therapeutic agents. nih.govresearchgate.net The iodo group in this compound is a key feature for extending the aromatic system. Palladium-catalyzed reactions are particularly powerful for this purpose. rsc.org For example, an intramolecular Heck reaction could be envisioned if the amine were first acylated with a vinyl-containing acyl chloride, leading to a new fused ring system.

More commonly, intermolecular cross-coupling reactions are used. A Suzuki coupling with an appropriately substituted arylboronic acid can append another aromatic ring system. If a di-boronic acid is used, it can lead to the formation of larger, sheet-like "nanographene" structures. researchgate.net The Scholl reaction, an oxidative cyclodehydrogenation, is another powerful method for creating C-C bonds between aryl systems, which could be employed after an initial cross-coupling step to planarize and fuse the newly added aromatic rings. researchgate.net

Construction of Heterocyclic Systems Incorporating Naphthalene (B1677914) Moieties

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active molecules. nih.gov The aminomethyl group of this compound is a perfect starting point for building such systems. nih.govclockss.org Condensation of the primary amine with 1,3-dicarbonyl compounds can yield substituted pyrroles, while reaction with α-haloketones followed by cyclization (the Hantzsch synthesis) can produce thiazoles.

Furthermore, the combination of the amine and the iodo group allows for the synthesis of fused heterocyclic systems. For example, the amine could be acylated, and then an intramolecular palladium-catalyzed cyclization could be used to form a nitrogen-containing ring fused to the naphthalene core. nih.gov This strategy provides access to a wide range of unique, rigid scaffolds that are highly desirable in medicinal chemistry.

Table 2: Examples of Heterocyclic Scaffolds from Naphthalene Precursors

Starting Naphthalene DerivativeKey Reagents/ReactionHeterocyclic System FormedReference Principle
Aminomethylnaphthaleneα,β-Unsaturated carbonyl compoundsPyrroles, γ-LactamsVisible light-mediated radical addition and cyclization. nih.gov
IodonaphthaleneAryl boronic estersFused Polycyclic AromaticsPalladium-catalyzed [3+3] annulation. rsc.org
AminomethylnaphthaleneDiketones, AldehydesSubstituted ImidazolesIodine-catalyzed oxidative cyclization. nih.gov
Naphthalene-bis(dicarboximide)Lead Iodide (PbI₂)Iodoplumbate Chains/ClustersSelf-assembly and coordination chemistry. nih.gov

Design and Synthesis of Derivatives for Medicinal Chemistry Research

Naphthalene derivatives are prevalent in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents. rjraap.comijpsjournal.com The this compound scaffold is well-suited for the rational design of new therapeutic agents due to its structural features that can engage in key biological interactions.

Exploration as Ligands for Specific Protein Binding Sites

The design of small molecules that bind with high affinity and specificity to protein targets is a cornerstone of drug discovery. The naphthalene core of this compound provides a rigid, hydrophobic surface that can engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket. nih.gov Such interactions are common for naphthalene-based inhibitors. researchgate.net

The aminomethyl group is a critical feature for establishing specific polar interactions. As a primary amine, it can be protonated at physiological pH, allowing it to form strong ionic bonds (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a binding site. It can also act as a hydrogen bond donor. The iodo substituent, while often used as a synthetic handle, can also participate in halogen bonding—a non-covalent interaction that is increasingly recognized and exploited in drug design. Moreover, its size and polarizability can contribute to van der Waals interactions and improve binding affinity. The covalent binding of naphthalene metabolites to cysteine, lysine, and histidine residues in proteins has been demonstrated, highlighting the reactivity and binding potential of the naphthalene scaffold. nih.gov

Investigation of Enzyme Inhibition Mechanisms through Chemical Design

The this compound scaffold is an excellent platform for probing structure-activity relationships (SAR) in enzyme inhibition. researchgate.net By systematically modifying the structure and measuring the effect on inhibitory activity, researchers can understand the key interactions required for potency and selectivity.

For example, the amine can be converted to a series of amides, sulfonamides, or ureas to explore the hydrogen bonding and steric requirements of a binding pocket. The iodo group is particularly valuable for SAR studies. Through Suzuki or Sonogashira coupling, a wide variety of aryl or alkyl groups can be introduced at the 4-position. This allows for the exploration of how size, electronics, and hydrophobicity in this region of the molecule affect enzyme binding. Recent studies on naphthalene-based inhibitors for enzymes like peptidyl arginine deiminases (PADs) have shown that substitutions on the naphthalene ring are critical for achieving high potency, with IC₅₀ values in the nanomolar range. nih.gov Docking simulations of these inhibitors revealed that specific substitutions, such as a hydroxyl group on the naphthalene ring, can lead to new, previously unrecognized interactions with key amino acid residues like Glu575 in the PAD4 enzyme. nih.gov This highlights how derivatives of a core scaffold like this compound can be used to both optimize potency and elucidate the mechanism of inhibition.

Table 3: Structure-Activity Relationship (SAR) Insights from Naphthalene-Based Inhibitors

Core ScaffoldModificationEffect on ActivityInferred Interaction
Naphthalene DiimideVarying substituents on phenyl ringsSubstituents and linker length significantly impact cytotoxicity. nih.govModulates DNA binding and enzyme inhibition (Taq polymerase, telomerase). nih.gov
NaphthaleneAddition of aminomethyl and hydroxyl groupsSuperior inhibition of PAD1 and PAD4 enzymes. nih.govForms new interactions with residues like Glu575 in the binding site. nih.gov
NaphthaleneLinkage to heterocyclic moietiesPotent inhibition of SARS-CoV-2 Papain-like protease (PLpro). nih.govStrong binding affinity within the enzyme active site. nih.gov
NaphthalimideVarious substitution patternsModulates anticancer activity against various cell lines. rjraap.comAffects DNA binding affinity and selectivity. rjraap.com

Development of Bioisosteric Naphthalene Analogues

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a molecule's fragments with other groups that retain similar physical or chemical properties, with the goal of enhancing the compound's biological activity or optimizing its pharmacokinetic profile. The naphthalene core of this compound serves as a versatile scaffold for the development of bioisosteric analogues.

In medicinal chemistry, the replacement of a phenyl group with a thiophene (B33073) ring is a common bioisosteric strategy. For instance, studies on analogues of 2-aminotetralins, which share a structural resemblance to the aminomethyl-naphthalene framework, have shown that replacing a phenol (B47542) moiety with a thiophene can significantly improve oral bioavailability. nih.gov This suggests that a similar strategy could be applied to this compound, where the naphthalene ring could be replaced by other bicyclic aromatic systems to modulate activity at various receptors, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.gov

Furthermore, the aminomethyl and iodo groups themselves are ripe for bioisosteric replacement. The primary amine can be substituted with groups like a hydroxyl or a methyl group to alter hydrogen bonding capacity and basicity. The iodine atom, a classical bioisostere for a methyl group, can be replaced with other halogens (Br, Cl, F) or functional groups like a cyano or trifluoromethyl group to fine-tune electronic properties and metabolic stability. Recent research on bioisosteres of MDMA demonstrated that subtle atomic substitutions can preserve desired pharmacological activity while reducing off-target effects and altering metabolic pathways. nih.gov This highlights the potential for developing analogues of this compound with improved therapeutic indices.

Table 1: Potential Bioisosteric Modifications of this compound and Their Rationale

Original GroupPotential BioisostereRationale for Substitution
Naphthalene RingThiophene, Indole, BenzofuranModify lipophilicity, receptor binding affinity, and metabolic profile. nih.gov
-CH₂NH₂ (Aminomethyl)-OH, -CH₃, -CH₂OHAlter basicity, hydrogen bonding capability, and polarity. estranky.sk
-I (Iodo)-Br, -Cl, -CF₃, -CNModulate electronic effects, size, metabolic stability, and potential for halogen bonding. estranky.sk

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is well-suited for designing complex supramolecular architectures due to its capacity for hydrogen bonding, π-π stacking, and halogen bonding.

Design of Host-Guest Systems and Molecular Receptors

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions. wikipedia.org The naphthalene moiety of this compound can act as a flat, electron-rich surface ideal for π-π stacking interactions with electron-deficient aromatic guests. Conversely, it can interact with electron-rich guests if incorporated into a host structure with electron-deficient cavities, such as those derived from naphthalene diimides. grafiati.com

The aminomethyl group provides a site for directed hydrogen bonding, enabling the construction of receptors that can selectively bind to guests containing complementary hydrogen bond acceptors, such as carboxylates or phosphates. The iodine atom can participate in halogen bonding—a specific non-covalent interaction where the halogen acts as an electrophilic region—to interact with Lewis bases. This tripartite system of interactions (π-stacking, hydrogen bonding, halogen bonding) allows for the design of highly selective molecular receptors. For example, coordination capsules have been designed that selectively bind fullerenes (C60 and C70), demonstrating the power of combining specific interactions to achieve high-affinity recognition. nih.gov

Fabrication of Self-Assembled Nanostructures (e.g., Nanotubes, Fibers)

The ability of molecules to spontaneously organize into ordered, functional nanostructures is a powerful bottom-up approach to materials science. Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, are particularly adept at self-assembly. acs.org By functionalizing the amino group of this compound with a long alkyl chain, an amphiphilic derivative can be created.

In aqueous or organic media, these amphiphiles could self-assemble into various nanostructures. The hydrophobic naphthalene core and alkyl chain would drive aggregation to minimize contact with a polar solvent, while the hydrophilic aminomethyl headgroup would interact with the solvent. The primary driving forces for this assembly are non-covalent interactions:

Hydrogen Bonding: Between the aminomethyl groups of adjacent molecules.

π-π Stacking: Between the naphthalene rings.

Van der Waals Forces: Between the hydrophobic alkyl chains.

These interactions can lead to the formation of extended one-dimensional structures like nanofibers or nanotubes. mdpi.com Research has shown that even single-chain diacetylenic lipids with an amine headgroup can form well-defined nanotubes in water with uniform diameters and wall thicknesses. nih.gov Similarly, derivatives of naphthalene have been shown to form supramolecular fibers and other nanostructures driven by a combination of hydrogen bonding and π-stacking. grafiati.com The precise morphology of these structures can often be controlled by changing the solvent or temperature. mdpi.com

Potential in Functional Materials Science, Including Optoelectronics

Functional materials are designed to possess specific properties that can be harnessed for technological applications. The naphthalene scaffold is a well-known chromophore, and its derivatives are widely investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgnih.govresearchgate.net

The electronic properties of the naphthalene core in this compound are modulated by its two substituents. The aminomethyl group (-CH₂NH₂) typically acts as an electron-donating group, which tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO). The iodine atom is an electron-withdrawing group through induction but can also participate in π-donation; its primary electronic influence is often to facilitate intersystem crossing due to the heavy atom effect.

This "push-pull" electronic structure can lead to interesting photophysical properties, including intramolecular charge transfer (ICT) upon photoexcitation. Such characteristics are desirable for applications in optoelectronic devices. Naphthalene-based materials have been developed as sensitizers in photopolymerization and as charge-transporting layers in solar cells. nih.govrsc.org The ability to tune the HOMO-LUMO energy gap through functionalization is critical for optimizing performance in these applications. nih.gov For example, various functionalized naphthalene diamine derivatives have been synthesized and studied, showing that their electronic and optical properties can be precisely controlled for photovoltaic applications. nih.gov

Table 2: Comparative Optoelectronic Properties of Functionalized Naphthalene Derivatives

Naphthalene DerivativeMax. Absorption (λ_max)Max. Emission (λ_em)Fluorescence Quantum Yield (Φ_F)Application Area
BNB-Modified Perylene Diimide400-500 nm500-600 nm0.92Organic Electronics acs.org
Naphthalene-Stilbene Derivative~450 nmNot reportedNot reportedPhotopolymerization rsc.org
NDI-Stb Donor-Acceptor CompoundInherited from moietiesDetermined by whole moleculeEnhanced in solid stateOrganic Semiconductors rsc.org

This table presents data for related naphthalene compounds to illustrate the range of properties achievable through functionalization, as specific data for this compound is not available.

The combination of a fluorescent naphthalene core with substituents that can direct intermolecular interactions makes this compound and its derivatives promising candidates for functional materials. The self-assembly of these molecules could lead to ordered thin films with anisotropic charge transport properties, beneficial for devices like organic thin-film transistors (OTFTs). researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methods

While 2-(Aminomethyl)-4-iodonaphthalene itself is achiral, the introduction of stereocenters is a critical step toward creating high-value derivatives for applications in medicinal chemistry and materials science. Future research should focus on developing synthetic methods that control stereochemistry. nih.govrsc.org

One promising avenue is the asymmetric reduction of a suitable prochiral precursor, such as a ketone or imine. For instance, the synthesis of a 2-(1-aminoethyl)-4-iodonaphthalene derivative could be achieved through the stereoselective reduction of a corresponding acetophenone (B1666503) precursor. Another approach involves the development of chiral phase-transfer catalysts for the asymmetric alkylation of an N-protected aminomethyl precursor. nih.gov Furthermore, stereoselective C-H activation and functionalization at positions adjacent to the existing groups could be guided by a chiral directing group transiently attached to the aminomethyl moiety. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To move from laboratory-scale synthesis to industrial production, the development of scalable and efficient manufacturing processes is essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. nih.gov

A future multi-step flow synthesis of this compound could be envisioned. This might involve the continuous iodination of a 2-methylnaphthalene (B46627) precursor in a packed-bed reactor, followed by a free-radical bromination of the methyl group, and a final displacement of the bromide with an amine source in a subsequent flow module. Each step could be optimized independently, and the entire process could be automated for on-demand production. This approach would be particularly beneficial for handling potentially hazardous reagents and for enabling rapid library synthesis of analogues by varying the amine component in the final step.

Exploration of New Catalytic Asymmetric Reactions with Chiral Derivatives

Chiral derivatives of this compound could serve as novel ligands in asymmetric catalysis. The aminomethyl group, once derivatized (for example, with a chiral auxiliary or by forming a Schiff base), can coordinate to a metal center, while the rigid naphthalene (B1677914) backbone provides a well-defined steric environment. nih.govnih.gov

Future work could explore the synthesis of chiral N-acyl or N-sulfonyl derivatives and their application as ligands in a variety of metal-catalyzed reactions. For example, a chiral phosphine (B1218219) could be introduced via the amine, creating a bidentate P,N-ligand. Such ligands could be tested in reactions like asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The electronic properties of the ligand could be fine-tuned by leveraging the iodo-substituent, which could participate in the catalytic cycle or be replaced with other groups to modulate reactivity and selectivity. youtube.comyoutube.com

Advanced Computational Modeling for Rational Design and In-Depth Mechanistic Insights

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. osti.gov For this compound, advanced computational modeling can guide synthetic efforts and the design of new applications. researchgate.net

Density Functional Theory (DFT) calculations could be employed to:

Predict the most stable conformations of the molecule.

Model the transition states of potential synthetic routes to optimize reaction conditions.

Simulate spectroscopic properties (e.g., NMR, UV-Vis) to aid in characterization.

Investigate the electronic structure to understand the interplay between the aminomethyl and iodo groups. researchgate.net

Furthermore, if chiral derivatives are developed as catalysts, computational modeling could be crucial for understanding the origin of stereoselectivity by modeling the catalyst-substrate complex and the transition states leading to different stereoisomers.

Discovery of Novel Chemical Transformations Leveraging Synergistic Effects of Aminomethyl and Iodo Functionalities

The true synthetic potential of this compound lies in the synergistic reactivity of its two distinct functional groups. The iodo group is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide variety of substituents at the 4-position. The aminomethyl group can act as an internal base, a nucleophile, or a directing group.

Future research should focus on designing tandem or one-pot reactions that utilize both functionalities. For example:

An intramolecular cyclization could be triggered where the aminomethyl group displaces a substituent introduced at the iodo-position via cross-coupling.

The amino group could direct a C-H activation at the C3 position, followed by a subsequent cross-coupling at the C4-iodo position, enabling the rapid construction of highly substituted naphthalenes.

The development of novel transformations where the aminomethyl group acts as an intramolecular ligand to facilitate a unique catalytic cycle at the iodo-substituted site.

These approaches would leverage the inherent chemical properties of the molecule to build molecular complexity in an efficient and controlled manner.

Future Research Directions Summary

Section Research Direction Potential Methodologies Expected Outcomes
7.1 Novel Stereoselective Synthesis Asymmetric reduction of prochiral precursors; Chiral phase-transfer catalysis. Access to chiral derivatives for pharmaceutical and materials applications.
7.2 Flow Chemistry & Automation Multi-step continuous flow synthesis; Packed-bed reactors. Scalable, safe, and on-demand production of the compound and its analogues.
7.3 New Catalytic Asymmetric Reactions Synthesis of chiral P,N-ligands; Application in asymmetric hydrogenation and cross-coupling. Development of novel, efficient catalysts for creating chiral molecules.
7.4 Advanced Computational Modeling Density Functional Theory (DFT); Molecular dynamics (MD) simulations. Rational design of new derivatives and catalysts; Deeper understanding of reaction mechanisms.
7.5 Synergistic Chemical Transformations Tandem cross-coupling/cyclization; Directed C-H activation. Novel and efficient routes to complex, highly functionalized naphthalene structures.

Q & A

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-4-iodonaphthalene, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the iodophenyl group, followed by reductive amination for the aminomethyl moiety. Key parameters include:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .
  • Iodination conditions : Use of N-iodosuccinimide (NIS) in acetic acid to ensure regioselectivity at the 4-position .
  • Reduction step : NaBH₄ or BH₃·THF for converting nitriles to aminomethyl groups, with pH control to avoid over-reduction .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., iodophenyl integration at δ 7.2–8.5 ppm, aminomethyl protons at δ 2.8–3.2 ppm) .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 500–600 cm⁻¹ (C-I bond) validate functional groups .
  • Mass spectrometry (HRMS) : Precise molecular ion ([M+H]⁺) confirms molecular weight (±0.001 Da) .

Q. How is the biological activity of this compound typically screened in antimicrobial studies?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Activity is compared to naphthalene derivatives lacking iodine or aminomethyl groups .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of iodination in this compound synthesis?

  • Methodological Answer :
  • Directed ortho-metallation : Use directing groups (e.g., -NHCOCH₃) to position iodine at the 4-site via I₂/AgOTf .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution to guide reagent selection .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility protocols : Standardize assay conditions (e.g., solvent purity, inoculum size) across labs .
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% that may skew results .
  • Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent DMSO vs. ethanol) .

Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screen against bacterial enoyl-ACP reductase (FabI) to identify binding poses. Prioritize poses with ΔG < -8 kcal/mol .
  • Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies focusing on the aminomethyl and iodo substituents?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with Br/Cl instead of I and tertiary amines instead of aminomethyl .
  • Biological assays : Compare MIC values and cytotoxicity to map substituent contributions .
  • QSAR modeling : Use Schrödinger’s QikProp to correlate logP, polar surface area, and bioactivity .

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